N-(4-bromo-2-methylphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-2-methylphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C16H14BrN5OS and its molecular weight is 404.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(4-bromo-2-methylphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide is a synthetic compound with significant potential in medicinal chemistry, particularly in anticancer research. Its unique structural features—such as a brominated aromatic ring and a tetrazole moiety—contribute to its biological activities. This article reviews its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H14BrN5OS, with a molar mass of approximately 404.28 g/mol. The compound is characterized by the following structural features:
- Brominated Phenyl Ring : Enhances lipophilicity and potential interactions with biological targets.
- Tetrazole Moiety : Known for its pharmacological properties, including antitumor activity.
- Sulfanyl Linkage : May influence the compound's reactivity and biological interactions.
Anticancer Activity
Research indicates that this compound exhibits notable cytotoxic effects against various cancer cell lines. One study reported an IC50 value of 23.30 ± 0.35 µM against A549 human lung adenocarcinoma cells, demonstrating selectivity for cancer cells while showing minimal toxicity towards normal NIH/3T3 mouse embryoblast cell lines.
Table 1: Cytotoxicity Data of N-(4-bromo-2-methylphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide
Cell Line | IC50 (µM) | Selectivity |
---|---|---|
A549 (Lung Adenocarcinoma) | 23.30 ± 0.35 | High |
NIH/3T3 (Normal) | Not significant | Low |
The anticancer activity of this compound may be attributed to several mechanisms:
- Induction of Apoptosis : It triggers programmed cell death in cancer cells.
- Inhibition of Cell Proliferation : The compound interferes with the cell cycle progression.
- Targeting Specific Pathways : It may modulate signaling pathways involved in tumor growth and metastasis.
Structure-Activity Relationships (SAR)
The presence of specific functional groups in N-(4-bromo-2-methylphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide plays a critical role in its biological activity:
- The bromine atom enhances the compound's lipophilicity and may improve binding affinity to target proteins.
- The tetrazole ring has been shown to contribute significantly to the anticancer properties of related compounds.
Research suggests that modifications to these groups can lead to variations in potency and selectivity against different cancer types .
Case Studies
Several studies have evaluated the biological activity of similar compounds:
- Study on Tetrazole Derivatives : A series of tetrazole-containing compounds demonstrated significant cytotoxicity against various cancer cell lines, supporting the role of the tetrazole moiety in enhancing anticancer activity .
- Comparison with Standard Chemotherapeutics : In comparative studies, N-(4-bromo-2-methylphenyl)-2-[(1-phenyltetrazol) sulfanyl]acetamide exhibited efficacy comparable to established chemotherapeutic agents like doxorubicin but with reduced side effects .
Propriétés
IUPAC Name |
N-(4-bromo-2-methylphenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN5OS/c1-11-9-12(17)7-8-14(11)18-15(23)10-24-16-19-20-21-22(16)13-5-3-2-4-6-13/h2-9H,10H2,1H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIFMOKLJVRVEHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)CSC2=NN=NN2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.